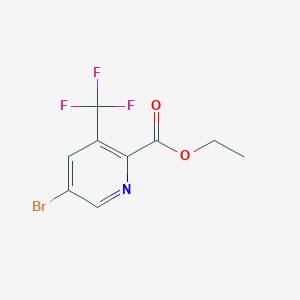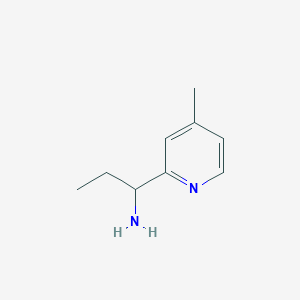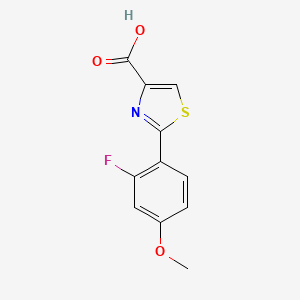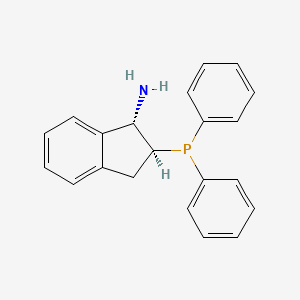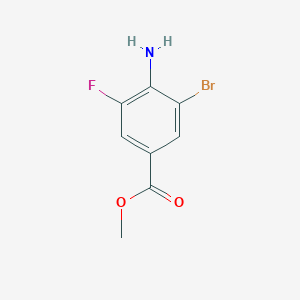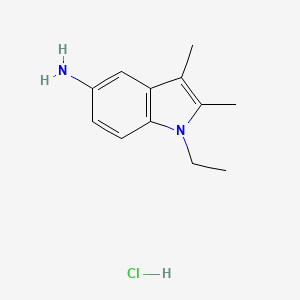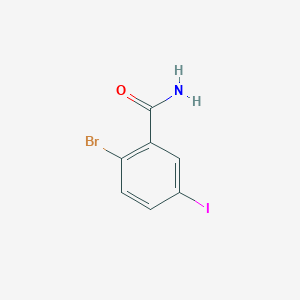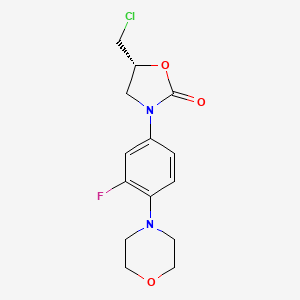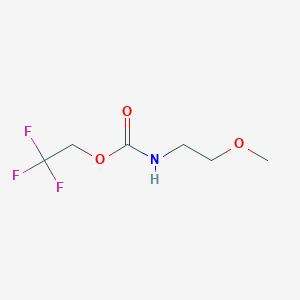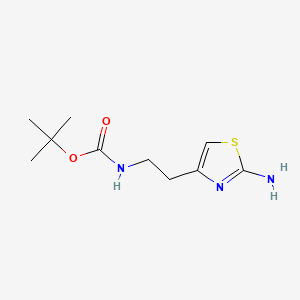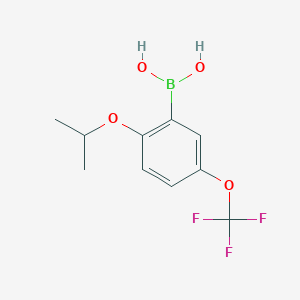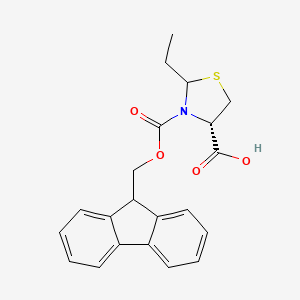
5-Morpholino-2,3-dihydro-1H-inden-1-one
Overview
Description
5-Morpholino-2,3-dihydro-1H-inden-1-one (5-Morpholino-2,3-dihydro-indenone) is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of indene, containing a morpholine ring fused to the five-membered indene ring. 5-Morpholino-2,3-dihydro-indenone is a versatile and useful compound, with a wide range of potential applications in research and industry.
Scientific Research Applications
QSAR Analysis of Derivatives
In a study by Drapak et al. (2019), QSAR (Quantitative Structure-Activity Relationship) analysis was performed on derivatives of 5-Morpholino-2,3-dihydro-1H-inden-1-one. The study aimed to determine the relationship between the molecular structure and antioxidant activity of these derivatives. The findings suggested that certain molecular descriptors, such as polarisation, dipole moment, and lipophilicity, significantly influence the antioxidant activity of the compounds. This study provides a basis for designing new antioxidants using these derivatives (Drapak et al., 2019).
Synthesis Approaches
Elati et al. (2007) described a convergent approach to synthesize a potent orally active antagonist of the human neurokinin-1 (NK-1) receptor using morpholinone derivatives. This study highlights the synthetic versatility of compounds related to 5-Morpholino-2,3-dihydro-1H-inden-1-one in developing pharmacologically active agents (Elati et al., 2007).
Antitumor Activity
Lu et al. (2020) reported on an indazole derivative related to 5-Morpholino-2,3-dihydro-1H-inden-1-one, which showed distinct inhibition on the proliferation of various cancer cell lines. This research demonstrates the potential of morpholino derivatives in developing new anticancer agents (Lu et al., 2020).
Fluorescent Properties
Odin et al. (2022) explored the interaction of morpholin-4-yl derivatives with arylhydrazines, leading to the synthesis of compounds with notable fluorescent properties. This research suggests that derivatives of 5-Morpholino-2,3-dihydro-1H-inden-1-one can be used in the development of materials with specific optical characteristics (Odin et al., 2022).
Antisense Therapy
Heasman (2002) discussed the use of morpholino oligos, including derivatives of 5-Morpholino-2,3-dihydro-1H-inden-1-one, in inhibiting gene function in various model organisms. This highlights the compound's relevance in antisense therapy and gene function studies (Heasman, 2002).
properties
IUPAC Name |
5-morpholin-4-yl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13-4-1-10-9-11(2-3-12(10)13)14-5-7-16-8-6-14/h2-3,9H,1,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKWAPWBFRGMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672984 | |
| Record name | 5-(Morpholin-4-yl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
760995-19-5 | |
| Record name | 5-(Morpholin-4-yl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


